5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound prevents the activation of these pathways, thereby affecting these cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It has also been shown to significantly inhibit the migration and invasion of cells .
Preparation Methods
The synthesis of 5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves multiple steps, typically starting with the preparation of the pyrrolopyridine core. This can be achieved through a series of reactions including cyclization, reduction, and functional group modifications. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperbenzoic acid under controlled conditions.
Reduction: Reduction reactions may involve reagents like iron powder in acetic acid.
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles and electrophiles under suitable conditions.
Common reagents and conditions used in these reactions include N,N-dimethylformamide, pyridine, and copper acetate in a nitrogen atmosphere. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent fibroblast growth factor receptor inhibitory activity.
1H-pyrrolo[3,2-c]pyridine derivatives: Studied for their anticancer activities as colchicine-binding site inhibitors.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Properties
IUPAC Name |
5-(2-aminopropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-6(12)9(15)14-4-3-7-8(5-14)11(17)13(2)10(7)16/h6-8H,3-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVFXZAJEQNGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2C(C1)C(=O)N(C2=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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